![molecular formula C26H21N5O2 B283065 3-benzoyl-6-(4-methylbenzyl)-1-(3-methylphenyl)[1,2,4]triazolo[3,4-c][1,2,4]triazin-5(1H)-one](/img/structure/B283065.png)
3-benzoyl-6-(4-methylbenzyl)-1-(3-methylphenyl)[1,2,4]triazolo[3,4-c][1,2,4]triazin-5(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-benzoyl-6-(4-methylbenzyl)-1-(3-methylphenyl)[1,2,4]triazolo[3,4-c][1,2,4]triazin-5(1H)-one is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a member of the triazolo-triazine family of compounds and has been found to exhibit a range of interesting biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of 3-benzoyl-6-(4-methylbenzyl)-1-(3-methylphenyl)[1,2,4]triazolo[3,4-c][1,2,4]triazin-5(1H)-one is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes that are involved in cell proliferation and survival. This compound has also been found to induce DNA damage in cancer cells, which can lead to cell death.
Biochemical and Physiological Effects:
3-benzoyl-6-(4-methylbenzyl)-1-(3-methylphenyl)[1,2,4]triazolo[3,4-c][1,2,4]triazin-5(1H)-one has been found to have a range of interesting biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of cancer cells, and have synergistic effects with other anti-cancer drugs. This compound has also been found to have anti-inflammatory properties and to be a potent inhibitor of certain enzymes that are involved in inflammation.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-benzoyl-6-(4-methylbenzyl)-1-(3-methylphenyl)[1,2,4]triazolo[3,4-c][1,2,4]triazin-5(1H)-one in lab experiments is its high potency and selectivity. This compound has been found to be highly effective at inhibiting the activity of certain enzymes and has been shown to have low toxicity in animal studies. However, one of the limitations of using this compound in lab experiments is its relatively high cost and the complexity of its synthesis.
Future Directions
There are a number of future directions for research on 3-benzoyl-6-(4-methylbenzyl)-1-(3-methylphenyl)[1,2,4]triazolo[3,4-c][1,2,4]triazin-5(1H)-one. One area of research is in the development of new anti-cancer drugs that are based on this compound. Another area of research is in the study of the compound's mechanism of action and its potential applications in other areas of medicine, such as inflammation and autoimmune disorders. Additionally, research could focus on optimizing the synthesis of this compound in order to reduce its cost and increase its availability for scientific research.
Synthesis Methods
The synthesis of 3-benzoyl-6-(4-methylbenzyl)-1-(3-methylphenyl)[1,2,4]triazolo[3,4-c][1,2,4]triazin-5(1H)-one involves the reaction of 3-methylbenzylamine with 3-methylbenzoyl chloride to form an intermediate compound. This intermediate compound is then reacted with 4-methylbenzyl isocyanate to form the final product. The synthesis of this compound has been extensively studied and optimized in order to ensure high yields and purity.
Scientific Research Applications
3-benzoyl-6-(4-methylbenzyl)-1-(3-methylphenyl)[1,2,4]triazolo[3,4-c][1,2,4]triazin-5(1H)-one has been found to have a range of potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. This compound has been found to exhibit anti-cancer properties and has been shown to induce apoptosis in cancer cells. It has also been found to inhibit the growth of cancer cells and to have synergistic effects with other anti-cancer drugs.
properties
Molecular Formula |
C26H21N5O2 |
|---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
3-benzoyl-1-(3-methylphenyl)-6-[(4-methylphenyl)methyl]-[1,2,4]triazolo[3,4-c][1,2,4]triazin-5-one |
InChI |
InChI=1S/C26H21N5O2/c1-17-11-13-19(14-12-17)16-22-25(33)30-24(23(32)20-8-4-3-5-9-20)29-31(26(30)28-27-22)21-10-6-7-18(2)15-21/h3-15H,16H2,1-2H3 |
InChI Key |
CDDYCBJDNUHIJA-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CC2=NN=C3N(N=C(N3C2=O)C(=O)C4=CC=CC=C4)C5=CC=CC(=C5)C |
Canonical SMILES |
CC1=CC=C(C=C1)CC2=NN=C3N(N=C(N3C2=O)C(=O)C4=CC=CC=C4)C5=CC=CC(=C5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



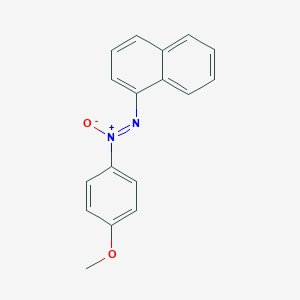
![(2Z)-2-[(4-chlorophenyl)hydrazinylidene]naphthalen-1-one](/img/structure/B282984.png)
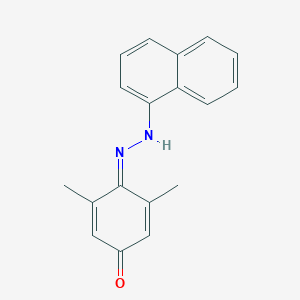
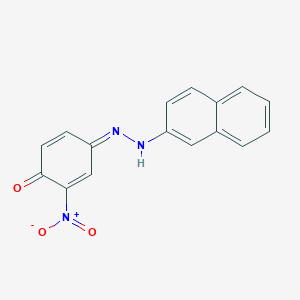
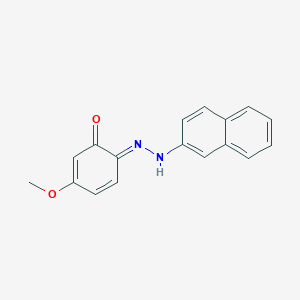
![4-[(1-Bromo-2-naphthyl)diazenyl]phenyl methyl ether](/img/structure/B282992.png)

![1-Chloro-4-methyl-2-{[(2-nitrophenyl)sulfanyl]amino}benzene](/img/structure/B282997.png)
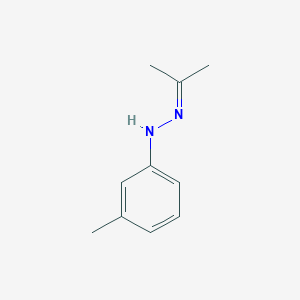

![4-Chloro-1-methyl-2-{[(2-nitrophenyl)sulfanyl]amino}benzene](/img/structure/B283001.png)
![N-[1-benzyl-2-(1H-imidazol-1-yl)-2-oxoethyl]-N-tritylamine](/img/structure/B283003.png)
![N-[1-(1H-imidazol-1-ylcarbonyl)-2-methylbutyl]-N-tritylamine](/img/structure/B283004.png)
![N-{2-[(1-phenylethylidene)amino]phenyl}methanesulfonamide](/img/structure/B283006.png)